Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
See also: Dextromethorphan (has active moiety); Dextromethorphan Hydrobromide; Guaifenesin (component of); Acetaminophen; Dextromethorphan Hydrobromide (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 125-69-9
VCID: VC0002336
InChI: InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br
Molecular Formula: C18H26BrNO
Molecular Weight: 352.3 g/mol

Dextromethorphan Hydrobromide

CAS No.: 125-69-9

VCID: VC0002336

Molecular Formula: C18H26BrNO

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Dextromethorphan Hydrobromide - 125-69-9

Description Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
See also: Dextromethorphan (has active moiety); Dextromethorphan Hydrobromide; Guaifenesin (component of); Acetaminophen; Dextromethorphan Hydrobromide (component of) ... View More ...
CAS No. 125-69-9
Product Name Dextromethorphan Hydrobromide
Molecular Formula C18H26BrNO
Molecular Weight 352.3 g/mol
IUPAC Name (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide
Standard InChI InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
Standard InChIKey MISZALMBODQYFT-URVXVIKDSA-N
Isomeric SMILES CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br
SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br
Canonical SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br
Related CAS 125-71-3 (Parent)
Solubility >55.5 [ug/mL] (The mean of the results at pH 7.4)
Synonyms d-Methorphan
Delsym
Dextromethorphan
Dextromethorphan Hydrobromide
Dextromethorphan Hydrobromide, (+-)-Isomer
Dextromethorphan Hydrobromide, Monohydrate
Dextromethorphan Hydrochloride
Dextromethorphan, (+-)-Isomer
Hydrobromide, Dextromethorphan
Hydrochloride, Dextromethorphan
l-Methorphan
Levomethorphan
Racemethorphan
Reference [1]. Schwartz, A.R., A.F. Pizon, and D.E. Brooks, Dextromethorphan-induced serotonin syndrome. Clin Toxicol (Phila), 2008. 46(8): p. 771-3. [2]. Shin, E.J., et al., Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats. Neurochem Int, 2007. 50(6): p. 791-9. [3]. Shin, E.J., et al., The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan. Br J Pharmacol, 2005. 144(7): p. 908-18.
PubChem Compound 5464025
Last Modified Sep 12 2023

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